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Compound of Interest

Compound Name: 4-Ethylphenyl isocyanide

Cat. No.: B121523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted

characterization data for 1-ethyl-4-isocyanobenzene. Due to a scarcity of published

experimental data for this specific compound, this document outlines established synthetic

protocols and provides expected analytical data based on the known properties of its precursor

and analogous chemical structures.

Compound Identification
This section summarizes the basic chemical properties of 1-ethyl-4-isocyanobenzene.

Property Value Source

Chemical Name 1-Ethyl-4-isocyanobenzene -

Molecular Formula C₉H₉N [1]

Molecular Weight 131.17 g/mol [1]

Physical Form Solid [1]

SMILES String CCC1=CC=C(C=C1)[N+]#[C-] [1]

InChI Key
ADMGWKJOPIZBNE-

UHFFFAOYSA-N
[1]
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Proposed Synthetic Pathways
The synthesis of 1-ethyl-4-isocyanobenzene can be achieved from its corresponding primary

amine, 4-ethylaniline. Two common and effective methods for the synthesis of aryl isocyanides

are the Hofmann Carbylamine Reaction and the dehydration of a formamide intermediate.

Hofmann Carbylamine Reaction
The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, involves

the reaction of a primary amine with chloroform and a strong base, such as potassium

hydroxide.[2][3] This reaction is specific to primary amines and is known for producing the

characteristic, potent odor of isocyanides.[4][5]

In a well-ventilated fume hood, dissolve 4-ethylaniline (1.0 eq.) in ethanol in a round-bottom

flask equipped with a reflux condenser and a magnetic stirrer.

Add chloroform (1.2 eq.) to the solution.

Slowly add a solution of potassium hydroxide (3.0 eq.) in ethanol to the reaction mixture.

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be

monitored by the disappearance of the starting amine (e.g., by TLC).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

Separate the organic layer, and wash it sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure.

Purify the crude product by column chromatography or distillation under reduced pressure to

yield 1-ethyl-4-isocyanobenzene.

Dehydration of N-(4-ethylphenyl)formamide
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A widely used and often higher-yielding method for isocyanide synthesis is the two-step

process involving the formation of a formamide intermediate followed by its dehydration.[6][7]

Combine 4-ethylaniline (1.0 eq.) and an excess of formic acid in a round-bottom flask.

Heat the mixture to reflux for 4-6 hours.

Cool the reaction mixture and slowly pour it into ice-water.

Collect the precipitated solid by vacuum filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-

(4-ethylphenyl)formamide.

Common dehydrating agents for this step include phosphorus oxychloride (POCl₃) or p-

toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine or pyridine.[7][8][9]

In a fume hood, suspend N-(4-ethylphenyl)formamide (1.0 eq.) in dichloromethane or

another suitable aprotic solvent in a three-necked flask under an inert atmosphere (e.g.,

nitrogen or argon).

Add triethylamine (2.5 eq.) or pyridine as a base.

Cool the mixture in an ice bath to 0°C.

Slowly add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the temperature at 0°C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3

hours.

Quench the reaction by slowly adding ice-cold saturated sodium bicarbonate solution.

Extract the product with dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the resulting 1-ethyl-4-

isocyanobenzene by column chromatography or vacuum distillation.
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Logical and Experimental Workflows
The following diagrams illustrate the logical progression of the synthesis and characterization

process.
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General workflow for the synthesis and characterization of 1-ethyl-4-isocyanobenzene.
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Experimental workflow for the Hofmann Carbylamine Reaction.
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Experimental workflow for the Formamide Dehydration method.

Characterization Data
This section provides the known experimental data for the precursor, 4-ethylaniline, and the

predicted data for the final product, 1-ethyl-4-isocyanobenzene.
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Precursor: 4-Ethylaniline
Confirming the identity and purity of the starting material is critical. The following tables

summarize the available spectroscopic data for 4-ethylaniline.

Table 1: Physical and Chemical Properties of 4-Ethylaniline

Property Value

CAS Number 589-16-2

Molecular Formula C₈H₁₁N

Molecular Weight 121.18 g/mol

Appearance Clear yellow to red-brown liquid

Boiling Point 216 °C

Melting Point -5 °C

Density 0.975 g/mL at 25 °C

Table 2: NMR Spectroscopic Data for 4-Ethylaniline (in CDCl₃)
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H NMR ~6.9-7.1 d ~8.5
Ar-H (ortho to

NH₂)

~6.6-6.7 d ~8.5
Ar-H (meta to

NH₂)

~3.6 br s - NH₂

2.53 q 7.6 Ar-CH₂-CH₃

1.20 t 7.6 Ar-CH₂-CH₃

¹³C NMR ~144.0 - - C-NH₂

~134.6 - - C-CH₂CH₃

~128.6 - -
Ar-CH (meta to

NH₂)

~115.4 - -
Ar-CH (ortho to

NH₂)

28.0 - - Ar-CH₂-CH₃

16.0 - - Ar-CH₂-CH₃

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: IR and MS Data for 4-Ethylaniline
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Technique Key Peaks / Values Interpretation

IR Spectroscopy ~3430, 3350 cm⁻¹
N-H stretching (asymmetric

and symmetric)

~3020 cm⁻¹ Aromatic C-H stretching

~2960, 2870 cm⁻¹ Aliphatic C-H stretching

~1620 cm⁻¹ N-H scissoring

~1520 cm⁻¹ Aromatic C=C stretching

Mass Spectrometry (EI) m/z 121 (M⁺) Molecular ion

m/z 106 [M-CH₃]⁺

Product: 1-Ethyl-4-isocyanobenzene (Predicted Data)
The following data are predicted based on the expected chemical structure and spectroscopic

principles for aryl isocyanides.

Table 4: Predicted NMR Spectroscopic Data for 1-Ethyl-4-isocyanobenzene (in CDCl₃)
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Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H NMR ~7.3-7.5 m - Aromatic H

2.68 q 7.6 Ar-CH₂-CH₃

1.25 t 7.6 Ar-CH₂-CH₃

¹³C NMR ~165-170 t (low intensity) ~5 -N≡C

~140-145 - - C-CH₂CH₃

~129-131 - - Aromatic CH

~125-127 - - Aromatic CH

~120-125 - - C-N≡C

28.5 - - Ar-CH₂-CH₃

15.5 - - Ar-CH₂-CH₃

Note: The isocyanide carbon (N≡C) often appears as a low-intensity triplet in ¹³C NMR due to

coupling with the ¹⁴N nucleus.[10]

Table 5: Predicted IR and MS Data for 1-Ethyl-4-isocyanobenzene
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Technique
Predicted Key Peaks /
Values

Interpretation

IR Spectroscopy ~2130 cm⁻¹ (strong, sharp) -N≡C stretching (characteristic)

~3050 cm⁻¹ Aromatic C-H stretching

~2970, 2880 cm⁻¹ Aliphatic C-H stretching

~1600, 1500 cm⁻¹ Aromatic C=C stretching

Mass Spectrometry (EI) m/z 131 (M⁺) Molecular ion

m/z 116 [M-CH₃]⁺

m/z 104 [M-C₂H₅]⁺ or [M-HCN]⁺

m/z 77 [C₆H₅]⁺

The most prominent and diagnostic feature in the IR spectrum of an isocyanide is the strong,

sharp absorption band for the N≡C stretch, typically appearing in the 2110-2165 cm⁻¹ region.

[10] Its presence would be a strong indicator of successful synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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